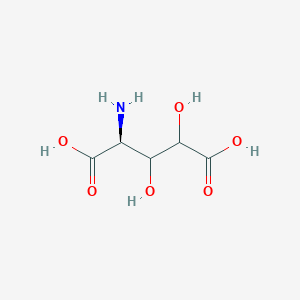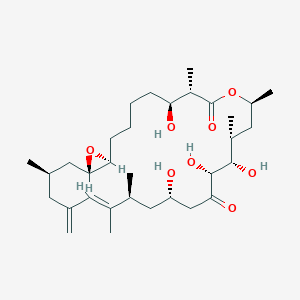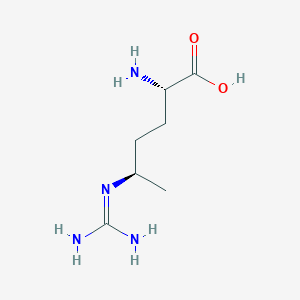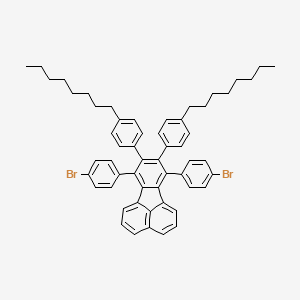
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene is an organobromine compound that is fluoranthene in which the hydrogens at positions 7 and 10 are substituted by 4-bromophenyl groups, while those at positions 8 and 9 are substituted by 4-octylphenyl groups. It derives from a hydride of a fluoranthene.
Aplicaciones Científicas De Investigación
Explosive Detection
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene has been utilized in the detection of nitroaromatic compounds (NACs), particularly for explosive detection. It displays remarkable sensitivity towards these compounds, exhibiting a detection limit in the femtogram range for trinitrotoluene (TNT) and picric acid (PA) through fluorescence quenching approaches in solution, vapor, and contact mode. Its quenching process is both static and fully reversible, indicating potential as a material for constructing portable optical devices for onsite explosive detection (Venkatramaiah, Kumar, & Patil, 2012).
Organic Light-Emitting Diodes (OLEDs)
This compound has been explored in the development of organic electroluminescent devices. Research on fluoranthene-based derivatives, including the mentioned compound, revealed high thermal stability and electron transport properties. These derivatives have been used to fabricate blue OLEDs, demonstrating their effectiveness as an electron transporting layer (Kumar & Patil, 2015).
Photoluminescent and Electroluminescent Properties
Studies have also investigated its use in photoluminescent and electroluminescent applications. Specifically, copolyfluorenes containing varying concentrations of 7,8,10-triarylfluoranthene groups, derived from this compound, have been synthesized. These materials exhibit strong blue emission in photoluminescence spectra and characteristic absorption peaks, along with reversible redox behavior, suggesting their utility in optoelectronic devices (Keshtov, Mal’tsev, Marochkin, Muranov, & Khokhlov, 2012).
Fluorescent Probes for Nitroaromatic Compounds
Another notable application is in the development of fluorescent probes for detecting nitroaromatic compounds. The unique structure of silicon-cored derivatives of this compound has been found effective in detecting explosives with high sensitivity and efficiency, making it a promising candidate for the design of new organic materials in fluorescence detection (Xie et al., 2014).
Synthesis of Novel Organic Materials
The compound has been a key player in the synthesis of new organic materials. For example, its use in the synthesis of photoinitiators for radical and cationic photopolymerizations under various light conditions demonstrates its versatility in material science and chemistry (Zhang et al., 2014).
Propiedades
Fórmula molecular |
C56H56Br2 |
|---|---|
Peso molecular |
888.8 g/mol |
Nombre IUPAC |
7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene |
InChI |
InChI=1S/C56H56Br2/c1-3-5-7-9-11-13-17-39-23-27-42(28-24-39)51-52(43-29-25-40(26-30-43)18-14-12-10-8-6-4-2)54(45-33-37-47(58)38-34-45)56-49-22-16-20-41-19-15-21-48(50(41)49)55(56)53(51)44-31-35-46(57)36-32-44/h15-16,19-38H,3-14,17-18H2,1-2H3 |
Clave InChI |
PPJKLKNFAIAUMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




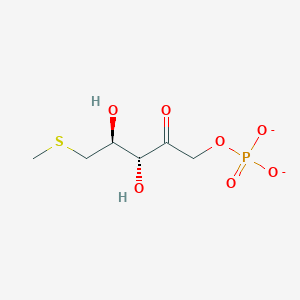
![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)


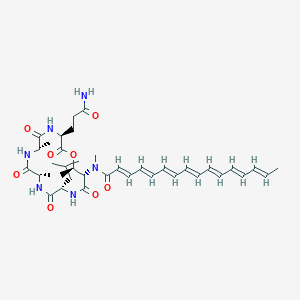

![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
